molecular formula C21H15F3N4O2 B2757151 3-[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone CAS No. 318498-03-2

3-[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone

Cat. No.: B2757151
CAS No.: 318498-03-2
M. Wt: 412.372
InChI Key: CBQRVVVGPOXJRZ-UHFFFAOYSA-N
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Description

3-[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone is an organic compound known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound's complex structure, which features a pyrazolyl, pyridazinone, and trifluoromethylphenyl moiety, contributes to its unique chemical properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone typically involves multi-step organic reactions. Key steps may include:

  • Formation of pyrazole ring: : This can be achieved through a condensation reaction between a hydrazine derivative and an α,β-unsaturated ketone.

  • Functionalization of pyrazole: : Introducing the 4-methoxyphenyl group via electrophilic aromatic substitution.

  • Pyridazinone synthesis: : Coupling the functionalized pyrazole with a substituted phenyl hydrazine under acidic or basic conditions to form the pyridazinone ring.

  • Introduction of trifluoromethyl group: : Often accomplished through nucleophilic substitution or via trifluoromethylation reactions using reagents such as trifluoromethyl iodide.

Industrial Production Methods: For industrial-scale production, the methods typically involve:

  • Optimizing reaction conditions to improve yields and reduce by-products.

  • Utilizing robust catalysts to enhance reaction rates.

  • Employing continuous flow reactors for large-scale synthesis to ensure consistent quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to form quinones and other oxidative derivatives.

  • Reduction: : Reduction reactions may yield hydrazine derivatives or fully saturated ring structures.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: : Halogenating agents, Grignard reagents.

Major Products

  • Oxidation yields quinones.

  • Reduction forms hydrazine derivatives.

  • Substitution results in various halogenated or alkylated products.

Scientific Research Applications

Chemistry

  • Used as a building block for synthesizing more complex molecules.

  • Employed in the development of novel pharmaceuticals due to its stable and reactive nature.

Biology

  • Acts as a potential probe for studying enzyme interactions.

  • Serves as a model compound for understanding the behavior of similar biologically active molecules.

Medicine

  • Investigated for its potential anti-inflammatory and anticancer properties.

  • Explored as a potential candidate in the development of new drugs targeting specific diseases.

Industry

  • Utilized in the synthesis of agrochemicals.

  • Acts as an intermediate in the production of dyes and pigments.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Enzyme inhibition: : Binds to specific enzymes, altering their activity.

  • Pathway modulation: : Interacts with cellular pathways, influencing various biological processes.

  • Receptor binding: : Engages with receptors on cell surfaces, triggering downstream signaling events.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone.

  • 3-[1-(4-methylphenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone.

Uniqueness

  • The presence of a methoxy group (OCH3) at the 4-position of the phenyl ring distinguishes it from its analogs, influencing its electronic properties and biological activities.

  • The trifluoromethyl group (CF3) significantly enhances the compound's metabolic stability and lipophilicity.

This compound stands out for its unique combination of functional groups, leading to diverse applications and promising potential in scientific research and industrial processes.

Properties

IUPAC Name

3-[1-(4-methoxyphenyl)pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2/c1-30-17-7-5-15(6-8-17)27-11-9-18(25-27)20-19(29)10-12-28(26-20)16-4-2-3-14(13-16)21(22,23)24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQRVVVGPOXJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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